Furan, 2,2',2''-ethylidynetris[5-methyl-
Description
Furan, 2,2',2''-ethylidynetris[5-methyl-] (CAS: 187269-42-7; IUPAC name: 2-[(furan-2-yl)(5-methylfuran-2-yl)methyl]-5-methylfuran) is a trisubstituted furan derivative characterized by a central ethylidynetris group linking three 5-methylfuran moieties. Its molecular formula is C₁₅H₁₄O₃, and it features a methylene-bridged furan core with methyl substituents at the 5-position of each furan ring . This compound is structurally complex, with applications in organic synthesis and materials science, though specific industrial uses remain understudied. Its synthesis typically involves furan alkylation or condensation reactions, as inferred from related furan derivatives .
Properties
CAS No. |
59212-79-2 |
|---|---|
Molecular Formula |
C17H18O3 |
Molecular Weight |
270.32 g/mol |
IUPAC Name |
2-[1,1-bis(5-methylfuran-2-yl)ethyl]-5-methylfuran |
InChI |
InChI=1S/C17H18O3/c1-11-5-8-14(18-11)17(4,15-9-6-12(2)19-15)16-10-7-13(3)20-16/h5-10H,1-4H3 |
InChI Key |
NVXXPCISMSPDJC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)C(C)(C2=CC=C(O2)C)C3=CC=C(O3)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’,5’'-(Ethane-1,1,1-triyl)tris(2-methylfuran) typically involves the reaction of 2-methylfuran with ethane-1,1,1-triyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for 5,5’,5’'-(Ethane-1,1,1-triyl)tris(2-methylfuran) may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
5,5’,5’'-(Ethane-1,1,1-triyl)tris(2-methylfuran) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding furan derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The furan rings can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan carboxylic acids, while reduction can produce furan alcohols .
Scientific Research Applications
5,5’,5’'-(Ethane-1,1,1-triyl)tris(2-methylfuran) has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with unique properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 5,5’,5’'-(Ethane-1,1,1-triyl)tris(2-methylfuran) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives used .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues
The following table summarizes key structural analogues and their differences:
Key Observations:
- Bridge Type : The ethylidynetris bridge in the target compound distinguishes it from simpler methylene- or oxygen-bridged analogues (e.g., difurfuryl ether). This bridge increases steric hindrance and may influence thermal stability .
- Substituents : Methyl groups at the 5-position enhance hydrophobicity compared to unsubstituted furans like 2,2′-methylenebis-furan (, entry 5).
Functional and Chemical Property Comparison
Reactivity and Stability
- Ethylidynetris[5-methyl-] Furan : The methylene bridge and methyl substituents likely reduce electrophilic substitution reactivity compared to unsubstituted furans. This is inferred from similar compounds like 5-methyl-2-furfurylfuran, which show stability in wood-polymer composites .
- 2,5-Difurfurylfuran : Lacks methyl groups, making it more reactive in polymerization or oxidation reactions .
- Difurfuryl Ether : The oxygen bridge increases polarity and susceptibility to hydrolysis compared to methylene-bridged analogues .
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